
rac-(4R,5S)-1,2-oxazinane-4,5-diol hydrochloride, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(4R,5S)-1,2-oxazinane-4,5-diol hydrochloride, cis is a versatile chemical compound with a unique structure that makes it valuable in various research and industrial applications. This compound is characterized by its oxazinane ring, which contains both oxygen and nitrogen atoms, and its diol functionality, which provides two hydroxyl groups. The hydrochloride form enhances its solubility in water, making it easier to handle in various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4R,5S)-1,2-oxazinane-4,5-diol hydrochloride, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino alcohol with an aldehyde or ketone, followed by cyclization to form the oxazinane ring. The reaction conditions often require a catalyst and may involve heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(4R,5S)-1,2-oxazinane-4,5-diol hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxazinane ring can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups can yield diketones, while reduction of the oxazinane ring can produce primary or secondary amines.
Scientific Research Applications
rac-(4R,5S)-1,2-oxazinane-4,5-diol hydrochloride, cis has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which rac-(4R,5S)-1,2-oxazinane-4,5-diol hydrochloride, cis exerts its effects involves its interaction with specific molecular targets. The diol groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The oxazinane ring can also participate in various chemical interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- rac-(4R,5S)-4-amino-1-methyl-5-phenylpyrrolidin-2-one hydrochloride
- rac-(4R,5S)-4-amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride
Uniqueness
rac-(4R,5S)-1,2-oxazinane-4,5-diol hydrochloride, cis is unique due to its oxazinane ring structure and diol functionality. These features provide distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable tool in both research and industrial applications.
Properties
Molecular Formula |
C4H10ClNO3 |
|---|---|
Molecular Weight |
155.58 g/mol |
IUPAC Name |
oxazinane-4,5-diol;hydrochloride |
InChI |
InChI=1S/C4H9NO3.ClH/c6-3-1-5-8-2-4(3)7;/h3-7H,1-2H2;1H |
InChI Key |
VYKZPHXLFRNUOR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CON1)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Methoxy-6-methyl-2,5-dihydro-1,3,5-triazin-2-ylidene)amino]methanol](/img/structure/B12306097.png)
![1,4-Dimethyl (2S)-2-({[(4-methoxyphenyl)methyl]carbamoyl}amino)butanedioate](/img/structure/B12306102.png)
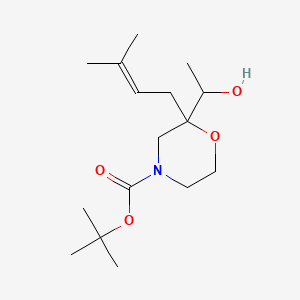
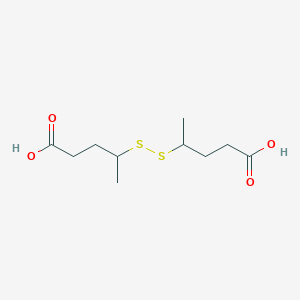
![Benzenemethanol, alpha-[(1R)-1-[2,6-dimethoxy-4-(2-propen-1-yl)phenoxy]ethyl]-4-hydroxy-3,5-dimethoxy-, (alphaS)-rel-](/img/structure/B12306114.png)

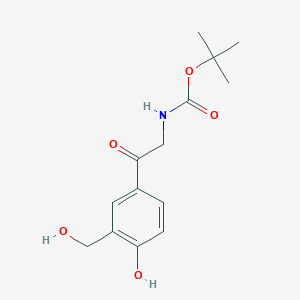
![Dichloro(1,3-di-i-propylphenylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr](/img/structure/B12306143.png)
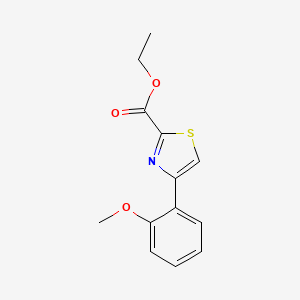

![(2S)-2-({1-[(2S)-1-[(tert-Butoxy)carbonyl]pyrrolidine-2-carbonyl]piperidin-4-yl}formamido)-3-phenylpropanoic acid](/img/structure/B12306161.png)
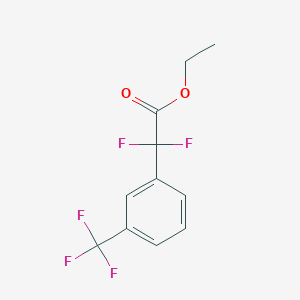
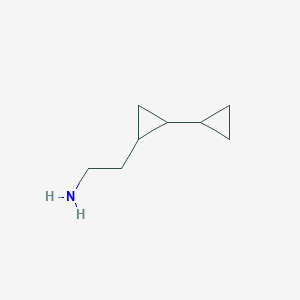
![1-Methyl-3-[1-[2-(3-methylbenzimidazol-3-ium-1-yl)naphthalen-1-yl]naphthalen-2-yl]benzimidazol-1-ium;diiodide](/img/structure/B12306186.png)
